3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate
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Overview
Description
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of chromenones This compound is characterized by its unique structure, which includes a chromenone core substituted with methoxy and methyl groups, and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of 4-methoxybenzaldehyde with a suitable β-ketoester under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Esterification: The final step involves the esterification of the chromenone derivative with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate
- 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzoate
- 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dihydroxybenzoate
Uniqueness
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the chromenone core and benzoate ester moiety provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C26H22O7 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H22O7/c1-15-20-14-19(32-25(27)17-7-11-22(30-3)23(13-17)31-4)10-12-21(20)33-26(28)24(15)16-5-8-18(29-2)9-6-16/h5-14H,1-4H3 |
InChI Key |
OCFSVOUBDROTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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